2-Chloro-3,5,6-trifluorobenzaldehyde
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Overview
Description
2-Chloro-3,5,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,6-trifluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as catalytic reactions and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chloro-3,5,6-trifluorobenzoic acid.
Reduction: 2-Chloro-3,5,6-trifluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,5,6-trifluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5,6-trifluorobenzaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents influence the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
2,3,6-Trifluorobenzaldehyde: Similar fluorination pattern but different position of the chlorine atom.
2,3,4,5,6-Pentafluorobenzaldehyde: Fully fluorinated benzaldehyde, leading to distinct chemical properties
Uniqueness
2-Chloro-3,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric effects. This makes it particularly useful in certain synthetic applications where these effects are desirable .
Properties
Molecular Formula |
C7H2ClF3O |
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Molecular Weight |
194.54 g/mol |
IUPAC Name |
2-chloro-3,5,6-trifluorobenzaldehyde |
InChI |
InChI=1S/C7H2ClF3O/c8-6-3(2-12)7(11)5(10)1-4(6)9/h1-2H |
InChI Key |
BOOZYQMXXVRWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C=O)F)F |
Origin of Product |
United States |
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